molecular formula C8H6Cl2O4S B1418084 2,6-Dichloro-4-methanesulfonylbenzoic acid CAS No. 1121585-09-8

2,6-Dichloro-4-methanesulfonylbenzoic acid

Cat. No. B1418084
M. Wt: 269.1 g/mol
InChI Key: NHCGKUSJQYWQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-methanesulfonylbenzoic acid is a chemical compound with the molecular formula C8H6Cl2O4S . It is used in various fields of study, ranging from drug synthesis to material science.


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-methanesulfonylbenzoic acid can be represented by the InChI code: 1S/C8H6Cl2O4S/c1-15(13,14)4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) . The molecular weight of this compound is 269.1 .


Physical And Chemical Properties Analysis

The physical appearance of 2,6-Dichloro-4-methanesulfonylbenzoic acid is described as a powder . Other physical and chemical properties such as melting point, boiling point, density, etc., are not mentioned in the sources I found.

Scientific Research Applications

Chemical Synthesis

2,6-Dichloro-4-methanesulfonylbenzoic acid has been explored in various chemical syntheses. For instance, it has been involved in the oxidation of methyl (methylthio)methyl sulfoxide, yielding bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under different conditions (Ogura, Suzuki, & Tsuchihashi, 1980). Additionally, this compound has been used in the synthesis of various aromatic and aliphatic benzothiazoles, demonstrating its versatility in chemical reactions (Sharghi & Asemani, 2009).

Biological Applications

In biological research, 2,6-Dichloro-4-methanesulfonylbenzoic acid has applications in the study of lipid peroxidation. It has been used to develop a colorimetric assay for measuring malondialdehyde and 4-hydroxyalkenals in biological samples, contributing to understanding lipid peroxidation mechanisms (Gérard-Monnier et al., 1998).

Environmental Chemistry

This compound also plays a role in environmental chemistry. For example, its derivatives have been studied for their potential in biotransformation processes under anaerobic conditions, particularly in the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane, shedding light on the environmental fate of certain chloroaromatic compounds (Verhagen, Swarts, Wijnberg, & Field, 1998).

Industrial Applications

In industrial applications, it has been used as a catalyst for the production of linear alkylbenzenes, an environmentally benign alkylation route due to the recyclability and biodegradability of the catalyst (Luong et al., 2004).

Safety And Hazards

The safety data for 2,6-Dichloro-4-methanesulfonylbenzoic acid is currently unavailable online . It is recommended to request an SDS or contact the supplier for more assistance .

properties

IUPAC Name

2,6-dichloro-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-15(13,14)4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCGKUSJQYWQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-methanesulfonylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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